

# OVA-Q4 Peptide: A Technical Guide for Immunological Research

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## Compound of Interest

Compound Name: OVA-Q4 Peptide

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An In-depth Examination of a Key Altered Peptide Ligand in T-Cell Immunology

## Abstract

The **OVA-Q4 peptide**, with the amino acid sequence H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL), is a critical tool in immunological research, particularly in the study of T-cell activation and tolerance.<sup>[1][2][3]</sup> As a variant of the immunodominant ovalbumin peptide epitope OVA (257-264) (SIINFEKL), OVA-Q4 serves as an altered peptide ligand (APL) with distinct immunological properties. This technical guide provides a comprehensive overview of the **OVA-Q4 peptide**, including its core characteristics, role in T-cell signaling, and detailed experimental protocols for its application in immunological assays. The information presented is intended for researchers, scientists, and drug development professionals engaged in immunology and related fields.

## Introduction

The interaction between the T-cell receptor (TCR) and peptide-MHC (pMHC) complexes is a cornerstone of the adaptive immune response. Altered peptide ligands, synthetic peptides with amino acid substitutions compared to the native epitope, are invaluable for dissecting the nuances of this interaction. The **OVA-Q4 peptide** is a well-characterized APL derived from the chicken ovalbumin protein, specifically the SIINFEKL epitope, which is presented by the MHC class I molecule H-2Kb.<sup>[1][2]</sup> This peptide has been instrumental in advancing our understanding of T-cell activation thresholds, thymic selection, and the development of immunological memory.

## Core Characteristics of OVA-Q4 Peptide

The defining feature of OVA-Q4 is its reduced agonistic activity compared to the parental SIINFEKL peptide. This alteration in biological activity stems from the amino acid substitutions at positions 4 (N to Q) of the parent peptide.

## Peptide Sequence and Properties

A summary of the key properties of the **OVA-Q4 peptide** is presented in the table below.

Property	Value	Reference
Sequence	H-Ser-Ile-Ile-Gln-Phe-Glu-Lys-Leu-OH (SIIQFEKL)	
Parent Peptide	SIINFEKL (OVA 257-264)	
MHC Restriction	H-2Kb (Mouse MHC Class I)	
Biological Activity	Weak agonist for OT-I T-cells	

## Comparative Affinity and Avidity

The immunological response to a pMHC is heavily influenced by the affinity of the TCR for the pMHC and the overall functional avidity of the T-cell. OVA-Q4, in comparison to the high-affinity SIINFEKL (N4) peptide, exhibits weaker binding to the OT-I TCR.

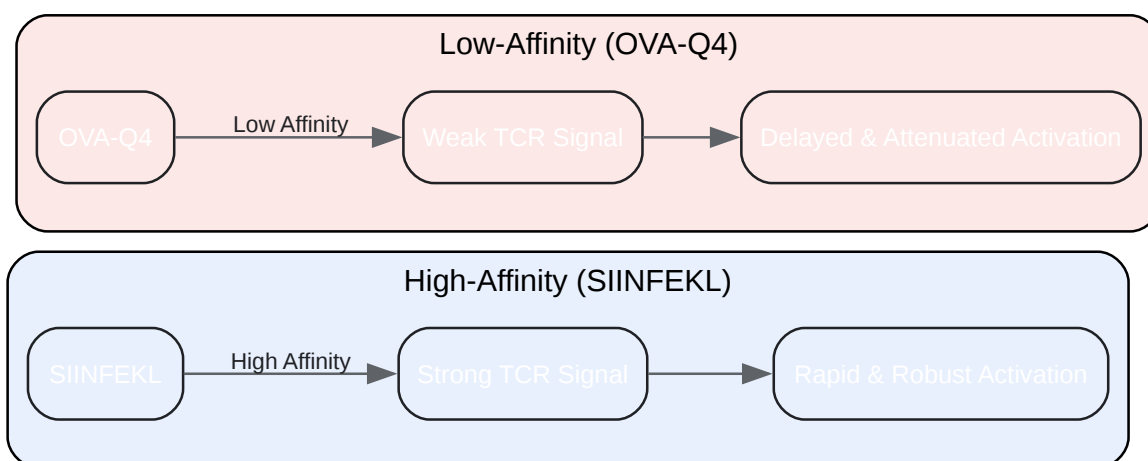
Peptide	Description	TCR Affinity (2D)	Functional Avidity	Reference
SIINFEKL (N4 OVA)	Parental high-affinity agonist	High	High	
SIIQFEKL (Q4 OVA)	Weak agonist	Lower than N4 OVA	Lower than N4 OVA	
SIITFEKL (T4 OVA)	Very weak agonist	Lower than Q4 OVA	Lower than Q4 OVA	
SIIVFEKL (V4 OVA)	Very low-affinity agonist	Lowest	Lowest	

## Role in T-Cell Biology

The altered affinity of OVA-Q4 for the OT-I TCR makes it a valuable tool for studying various aspects of T-cell biology, from development to effector function.

## T-Cell Activation

OVA-Q4 induces a qualitatively different T-cell activation profile compared to the potent agonist SIINFEKL. Studies have shown that stimulation of naive OT-I T-cells with OVA-Q4 results in a delayed and reduced upregulation of activation markers such as CD25 and CD69.



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T-cell activation by high vs. low-affinity peptides.

## Thymic Selection

The affinity of the TCR for self-pMHC complexes in the thymus dictates the fate of developing thymocytes. High-affinity interactions lead to negative selection (deletion), while low-affinity interactions promote positive selection. Studies using OVA peptide variants have shown that high-affinity peptides like OVA and Q4 can induce negative selection, while lower-affinity peptides are involved in positive selection.

## Experimental Protocols

The following are detailed methodologies for key experiments involving the **OVA-Q4 peptide**.

### In Vitro T-Cell Activation Assay

This protocol describes the stimulation of OT-I T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

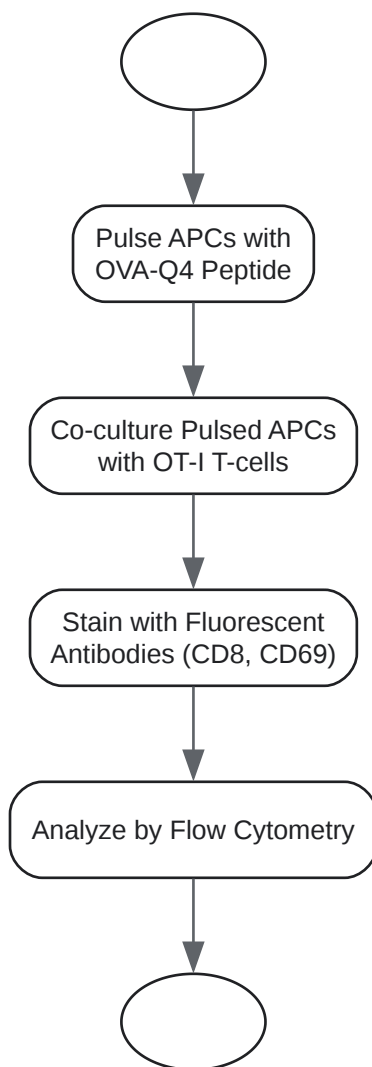
- OT-I CD8+ T-cells (from OT-I TCR transgenic mice)
- Antigen-presenting cells (e.g., RMA-S cells, splenocytes)
- **OVA-Q4 peptide** (SIIQFEKL)
- SIINFEKL peptide (positive control)
- Complete RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- 2-Mercaptoethanol

- Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-CD69, anti-CD25)
- 96-well U-bottom plates

Procedure:

- Preparation of Peptide Solutions: Dissolve OVA-Q4 and SIINFEKL peptides in sterile DMSO to create stock solutions (e.g., 1 mg/mL). Further dilute in sterile PBS or culture medium to desired working concentrations.
- Peptide Pulsing of APCs:
  - Wash APCs (e.g., RMA-S cells) twice with serum-free medium.
  - Resuspend APCs at a concentration of  $1 \times 10^6$  cells/mL in serum-free medium.
  - Add varying concentrations of OVA-Q4 or SIINFEKL peptide to the APC suspension.
  - Incubate for 1-2 hours at 37°C to allow for peptide binding to MHC molecules.
  - Wash the peptide-pulsed APCs three times with complete medium to remove unbound peptide.
- Co-culture of T-cells and APCs:
  - Isolate OT-I CD8+ T-cells from the spleen or lymph nodes of an OT-I mouse.
  - In a 96-well plate, add  $1 \times 10^5$  OT-I T-cells per well.
  - Add  $1 \times 10^5$  peptide-pulsed APCs to the wells containing T-cells.
  - Incubate the co-culture for 18-24 hours at 37°C in a humidified CO2 incubator.
- Flow Cytometry Analysis:
  - Harvest cells from the co-culture.
  - Stain with fluorescently labeled antibodies against CD8, CD69, and CD25 according to the manufacturer's protocols.

- Analyze the cells using a flow cytometer to determine the percentage of activated (CD69+ or CD25+) CD8+ T-cells.



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Workflow for in vitro T-cell activation assay.

## In Vivo T-Cell Proliferation using CFSE Labeling

This protocol outlines the assessment of T-cell proliferation in vivo in response to OVA-Q4.

Materials:

- OT-I TCR transgenic mice

- Recipient mice (e.g., C57BL/6)
- **OVA-Q4 peptide**
- Adjuvant (e.g., Complete Freund's Adjuvant)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Sterile PBS
- Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD8, anti-V $\alpha$ 2)

Procedure:

- Isolation and CFSE Labeling of OT-I T-cells:
  - Prepare a single-cell suspension from the spleens and lymph nodes of an OT-I mouse.
  - Enrich for CD8<sup>+</sup> T-cells using a negative selection kit.
  - Resuspend cells in PBS at  $1 \times 10^7$  cells/mL.
  - Add CFSE to a final concentration of 5  $\mu$ M and incubate for 10 minutes at 37°C.
  - Quench the labeling reaction by adding 5 volumes of cold complete medium.
  - Wash the cells three times with cold PBS.
- Adoptive Transfer:
  - Inject  $1-2 \times 10^6$  CFSE-labeled OT-I T-cells intravenously into recipient mice.
- Immunization:
  - One day after adoptive transfer, immunize the recipient mice.
  - Prepare an emulsion of **OVA-Q4 peptide** in an adjuvant (e.g., CFA).
  - Inject the peptide-adjuvant emulsion subcutaneously at the base of the tail.

- Analysis of Proliferation:
  - After 3-5 days, harvest spleens and draining lymph nodes from the immunized mice.
  - Prepare single-cell suspensions.
  - Stain with fluorescently labeled antibodies against CD8 and V $\alpha$ 2 (to identify OT-I cells).
  - Analyze by flow cytometry. Proliferation is measured by the serial dilution of CFSE fluorescence in the gated CD8+V $\alpha$ 2+ T-cell population.

## Conclusion

The **OVA-Q4 peptide** is a powerful tool for investigating the fundamental principles of T-cell recognition and response. Its characterization as a weak agonist of the OT-I TCR allows for the detailed study of T-cell activation thresholds, the influence of TCR affinity on cell fate, and the mechanisms of immunological tolerance and memory. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize the **OVA-Q4 peptide** in their immunological studies.

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## References

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